3,7-Methano-1H-pyrrolo[2,1-C][1,4]oxazine
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Overview
Description
3,7-Methano-1H-pyrrolo[2,1-C][1,4]oxazine is a heterocyclic organic compound with a unique structure that combines elements of pyrrole and oxazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Methano-1H-pyrrolo[2,1-C][1,4]oxazine typically involves the reaction of pyrrole derivatives with oxazine precursors. One common method includes the reaction of 8-aroyl-3,4-dihydropyrrolo[2,1-C][1,4]oxazine-1,6,7-triones with arylamino-cyclohexenones in anhydrous chloroform . The reaction is carried out at room temperature and monitored until the disappearance of the red color typical of the initial pyrrolooxazinetriones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory synthesis methods, such as optimizing reaction conditions and using continuous flow reactors, could be applied to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
3,7-Methano-1H-pyrrolo[2,1-C][1,4]oxazine undergoes various chemical reactions, including:
Nucleophilic substitution: Reaction with nucleophiles such as amines.
Oxidation and reduction: Can be oxidized or reduced under specific conditions.
Cyclization: Formation of spiro compounds through cyclization reactions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like arylamines in anhydrous chloroform.
Oxidation: Oxidizing agents such as tert-butyl hydroperoxide (TBHP) under visible light.
Cyclization: Catalysts like cesium carbonate in dimethyl sulfoxide (DMSO).
Major Products
Spiro compounds: Formed through reactions with arylamino-cyclohexenones.
Oxidized derivatives: Resulting from oxidation reactions.
Scientific Research Applications
3,7-Methano-1H-pyrrolo[2,1-C][1,4]oxazine has several scientific research applications:
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structure and reactivity.
Materials Science: Used in the synthesis of novel materials with specific electronic properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3,7-Methano-1H-pyrrolo[2,1-C][1,4]oxazine involves its interaction with various molecular targets. The compound can undergo nucleophilic attacks, leading to the formation of new bonds and the creation of complex structures. The pathways involved in these reactions include nucleophilic substitution and cyclization, which are facilitated by the compound’s unique electronic configuration .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-C][1,4]oxazine-1,6,7-triones: Similar structure but different reactivity and applications.
1,3-Oxazines: Share the oxazine ring but differ in the attached functional groups and overall structure.
Uniqueness
3,7-Methano-1H-pyrrolo[2,1-C][1,4]oxazine is unique due to its methano bridge, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized applications in medicinal chemistry and materials science .
Properties
CAS No. |
504411-02-3 |
---|---|
Molecular Formula |
C8H7NO |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
5-oxa-8-azatricyclo[4.3.1.03,8]deca-1(9),2,6-triene |
InChI |
InChI=1S/C8H7NO/c1-6-2-8-4-9(3-6)7(1)5-10-8/h1,3-4H,2,5H2 |
InChI Key |
KJWNTHLYHFETPN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CN3C=C1OCC3=C2 |
Origin of Product |
United States |
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